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molecular formula C15H20FN3O4 B3013987 Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate CAS No. 536977-31-8

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B3013987
M. Wt: 325.34
InChI Key: NRSXRBLLJMNXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212192B2

Procedure details

A mixture of 4-bromo-2-fluoro-1-nitrobenzene (5 g, 23 mmol), tert-butyl piperazine-1-carboxylate (4.24 g, 23 mmol), palladium diacetate (0.51 g, 2.3 mmol), (±)-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (2.13 g, 3.4 mmol) and cesium carbonate (14.8 g, 45 mmol) in toluene (120 mL) was heated under nitrogen at 60° C. for 20 hours. After cooling to ambient temperature, the mixture was concentrated and the residue was diluted with dichloromethane (300 mL) and washed with water. The combined organic phase was washed with brine, dried over sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography on silica gel (200-300 mesh) eluting with 3/1 petroleum ether/ethyl acetate to give the title compound. MS: 348 (M+Na+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.51 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([F:11])[CH:3]=1.[N:12]1([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C([O-])(=O)C.C([O-])(=O)C.[Pd+2]>[F:11][C:4]1[CH:3]=[C:2]([N:15]2[CH2:14][CH2:13][N:12]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16]2)[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
4.24 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
2.13 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
cesium carbonate
Quantity
14.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.51 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane (300 mL)
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (200-300 mesh)
WASH
Type
WASH
Details
eluting with 3/1 petroleum ether/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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